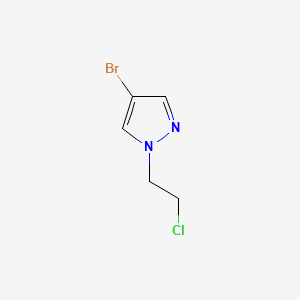

4-bromo-1-(2-chloroéthyl)-1H-pyrazole

Vue d'ensemble

Description

4-Bromo-1-(2-chloroethyl)-1H-pyrazole is a heterocyclic organic compound that contains both bromine and chlorine substituents

Applications De Recherche Scientifique

Medicinal Chemistry

The compound exhibits potential as a pharmacological agent due to its biological activities. Research has shown that pyrazole derivatives can have:

- Antimicrobial Properties : Several studies indicate that compounds containing the pyrazole moiety possess significant antimicrobial and antifungal activities. For instance, derivatives have been tested against various bacterial strains such as E. coli and Staphylococcus aureus, showing promising results in inhibiting their growth .

- Anti-inflammatory Effects : Pyrazoles are known for their anti-inflammatory properties, making them candidates for developing non-steroidal anti-inflammatory drugs (NSAIDs). Compounds similar to 4-bromo-1-(2-chloroethyl)-1H-pyrazole have been evaluated for their ability to inhibit inflammatory pathways .

- Enzyme Inhibitors : Research indicates that certain pyrazole derivatives can act as inhibitors of enzymes such as liver alcohol dehydrogenase, which is relevant in treating alcohol-related disorders .

Agricultural Applications

In agricultural chemistry, 4-bromo-1-(2-chloroethyl)-1H-pyrazole is being explored for its potential use as a pesticide or herbicide. The compound's structure allows it to interact with biological systems in pests, potentially leading to effective pest control strategies.

Material Science

The unique properties of pyrazoles enable their use in creating new materials with specific functionalities. For example:

- Polymer Chemistry : Pyrazole derivatives can be incorporated into polymer matrices to enhance their mechanical properties or introduce specific chemical functionalities.

- Coatings : The compound may also be used in developing coatings that require specific chemical resistance or durability.

Data Tables

Case Study 1: Antimicrobial Activity

A study conducted by Ragavan et al. synthesized novel pyrazole derivatives and tested their antimicrobial efficacy against various strains. The results demonstrated that certain modifications to the pyrazole structure significantly enhanced antibacterial activity.

Case Study 2: Anti-inflammatory Properties

Research highlighted the anti-inflammatory potential of pyrazole derivatives similar to 4-bromo-1-(2-chloroethyl)-1H-pyrazole, showing significant inhibition of inflammatory markers in vitro.

Mécanisme D'action

Target of Action

Similar compounds are known to participate in suzuki–miyaura cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .

Mode of Action

The mode of action of 4-bromo-1-(2-chloroethyl)-1H-pyrazole can be inferred from the general mechanism of Suzuki–Miyaura cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation then occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

It’s worth noting that suzuki–miyaura cross-coupling reactions are key in the synthesis of many organic compounds .

Result of Action

The result of the action of 4-bromo-1-(2-chloroethyl)-1H-pyrazole is likely the formation of a new carbon–carbon bond via a Suzuki–Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds .

Action Environment

The action of 4-bromo-1-(2-chloroethyl)-1H-pyrazole, like other compounds involved in Suzuki–Miyaura cross-coupling reactions, can be influenced by various environmental factors . These reactions are known for their mild and functional group tolerant reaction conditions , suggesting that they can occur in a variety of environments.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1-(2-chloroethyl)-1H-pyrazole typically involves the reaction of 4-bromo-1H-pyrazole with 2-chloroethyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods

While specific industrial production methods for 4-bromo-1-(2-chloroethyl)-1H-pyrazole are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the toxic reagents and by-products.

Analyse Des Réactions Chimiques

Types of Reactions

4-Bromo-1-(2-chloroethyl)-1H-pyrazole can undergo various chemical reactions, including:

Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and reduction: The pyrazole ring can participate in redox reactions, although specific examples for this compound are limited.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines.

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

Major Products Formed

Substitution reactions: Products include various substituted pyrazoles, depending on the nucleophile used.

Oxidation reactions: Products may include pyrazole N-oxides or other oxidized derivatives.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Bromo-1H-pyrazole: Lacks the 2-chloroethyl substituent, making it less reactive in nucleophilic substitution reactions.

1-(2-Chloroethyl)-1H-pyrazole: Lacks the bromine substituent, which may affect its reactivity and biological activity.

Uniqueness

4-Bromo-1-(2-chloroethyl)-1H-pyrazole is unique due to the presence of both bromine and chlorine substituents, which confer distinct reactivity patterns and potential biological activities. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications .

Activité Biologique

4-Bromo-1-(2-chloroethyl)-1H-pyrazole is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from diverse sources to provide a comprehensive overview.

- IUPAC Name : 4-Bromo-1-(2-chloroethyl)-1H-pyrazole

- Molecular Formula : C5H6BrClN2

- Molecular Weight : 207.47 g/mol

Synthesis

The synthesis of 4-bromo-1-(2-chloroethyl)-1H-pyrazole typically involves the halogenation of pyrazole derivatives followed by alkylation. The general synthetic route can be summarized as follows:

- Preparation of Pyrazole : Start with the appropriate pyrazole precursor.

- Bromination : Introduce bromine at the 4-position using brominating agents.

- Chloroethylation : React with chloroethyl compounds to form the final product.

Anticancer Activity

Research has indicated that pyrazole derivatives, including 4-bromo-1-(2-chloroethyl)-1H-pyrazole, exhibit significant anticancer properties. Several studies have highlighted the following mechanisms:

- Inhibition of Tumor Growth : Compounds containing a pyrazole moiety have shown efficacy against various cancer cell lines, including breast (MDA-MB-231), liver (HepG2), and lung cancers .

- Mechanism of Action : The anticancer activity is often attributed to the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Broad-Spectrum Activity : Pyrazole derivatives are known for their antibacterial and antifungal activities. Studies have demonstrated effectiveness against pathogens such as Escherichia coli and Staphylococcus aureus.

- Minimum Inhibitory Concentration (MIC) : The MIC values for various bacterial strains have been reported, indicating the potency of these compounds in inhibiting bacterial growth.

Case Studies

The biological activity of 4-bromo-1-(2-chloroethyl)-1H-pyrazole can be attributed to its interaction with specific molecular targets:

Propriétés

IUPAC Name |

4-bromo-1-(2-chloroethyl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrClN2/c6-5-3-8-9(4-5)2-1-7/h3-4H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOFUQFJPUMIBER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1CCCl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80680208 | |

| Record name | 4-Bromo-1-(2-chloroethyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80680208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

663941-72-8 | |

| Record name | 4-Bromo-1-(2-chloroethyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80680208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.